molecular formula C16H14N2O2 B2957360 (E)-3-((4-ethoxyphenyl)imino)indolin-2-one CAS No. 2416009-86-2

(E)-3-((4-ethoxyphenyl)imino)indolin-2-one

Cat. No. B2957360
CAS RN: 2416009-86-2
M. Wt: 266.3
InChI Key: JXLWOPLJPFUKKH-UHFFFAOYSA-N
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Description

(E)-3-((4-ethoxyphenyl)imino)indolin-2-one, commonly known as EI, is a synthetic compound with potential applications in scientific research. EI belongs to the class of indolin-2-one compounds that have been extensively studied for their biological activities. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and potential applications in the laboratory have been investigated.

Scientific Research Applications

Synthesis and Catalysis

The study by Kaur et al. (2019) presents a method for synthesizing (E)-3-(arylimino)indolin-2-one derivatives using naturally occurring organic acids as catalysts. This method emphasizes energy efficiency, good yields, and environmentally benign conditions, highlighting the relevance of these compounds in organic synthesis and green chemistry. The synthesis process leverages aqueous medium and room temperature conditions, making it a sustainable approach to creating biologically significant scaffolds (Kaur et al., 2019).

Analytical Applications

Braa Waled Al-Mofti and Abdulkder Al-Azrak (2021) developed a spectrophotometric method for determining Ni+2 using a derivative of (E)-3-((4-ethoxyphenyl)imino)indolin-2-one. This method utilizes the formation of a violet-colored complex at a specific pH and wavelength, showcasing the compound's potential in analytical applications for metal ion detection (Braa Waled Al-Mofti & Abdulkder Al-Azrak, 2021).

Biological Activity

A series of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs were synthesized and evaluated for their anticancer activities by Penthala et al. (2010). These compounds showed promising in vitro cytotoxicity against a panel of human tumor cell lines, suggesting their potential as leads for anticancer drug development (Penthala et al., 2010).

Material Science

The research by Kouznetsov et al. (2008) on synthesizing novel spiro dihydroquinoline-oxindoles via imino Diels–Alder cycloaddition highlights the application of these compounds in creating new materials with potential optical and electronic properties (Kouznetsov et al., 2008).

Drug Delivery

Kim et al. (1998) explored the use of amphiphilic diblock copolymer micelles containing indomethacin for drug delivery. The study underscores the utility of indolin-2-one derivatives in forming stable nanocarriers for hydrophobic drugs, potentially improving their bioavailability and therapeutic efficacy (Kim et al., 1998).

properties

IUPAC Name

3-(4-ethoxyphenyl)imino-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-2-20-12-9-7-11(8-10-12)17-15-13-5-3-4-6-14(13)18-16(15)19/h3-10H,2H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLWOPLJPFUKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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